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Lantibiotic epilancin 15X -

Lantibiotic epilancin 15X

Catalog Number: EVT-245441
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Molecular Formula:
Molecular Weight:
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Product Introduction

Overview

Epilancin 15X is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides. It is produced by the bacterium Staphylococcus epidermidis strain 15X154 and is notable for its unique N-terminal lactate group. This compound exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimal inhibitory concentrations in the nanomolar range . The biosynthesis of epilancin 15X involves a gene cluster that encodes several enzymes responsible for its modification and maturation .

Source

Epilancin 15X is derived from Staphylococcus epidermidis, a coagulase-negative staphylococcus commonly found on human skin. The specific strain identified for producing this lantibiotic is 15X154, which has been studied for its antimicrobial properties and the genetic basis of its biosynthesis .

Classification

Epilancin 15X belongs to the lantibiotic class of bacteriocins, characterized by the presence of thioether cross-links formed by lanthionine and methyllanthionine residues. These modifications contribute to the stability and activity of the peptide against various bacterial strains .

Synthesis Analysis

Methods

The synthesis of epilancin 15X involves a complex biosynthetic pathway that includes several key enzymes encoded within its gene cluster. The primary steps include:

  1. Dehydration: The serine residue at the N-terminus is dehydrated to form dehydroalanine by the enzyme ElxB.
  2. Cyclization: The cyclase ElxC catalyzes the formation of thioether bonds, resulting in lanthionine and methyllanthionine cross-links.
  3. Proteolytic Processing: ElxP removes the leader peptide to yield the mature peptide.
  4. Reduction: The enzyme ElxO converts an N-terminal pyruvyl group to lactate, completing the maturation process .

Technical Details

The production of epilancin 15X can be optimized through variations in culture media composition. Studies have shown that specific concentrations of meat extract, sodium chloride, ammonium chloride, malt extract, and calcium hydroxide enhance yield significantly, achieving up to 3 mg per liter of culture .

Molecular Structure Analysis

Structure

Epilancin 15X has a complex structure featuring an unusual N-terminal lactate group, one lanthionine bridge, and two intertwined methyllanthionine rings at its C-terminus. The presence of these modifications is crucial for its antimicrobial activity .

Data

The molecular formula and mass have been determined through various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. The stereochemical configuration of the N-terminal lactate was confirmed through liquid chromatography-mass spectrometry analysis .

Chemical Reactions Analysis

Reactions

Epilancin 15X undergoes several chemical transformations during its biosynthesis:

  • Dehydration: Conversion of serine to dehydroalanine.
  • Thioether Formation: Cyclization reactions creating thioether bonds.
  • Proteolytic Cleavage: Removal of leader sequences.
  • Reduction: Conversion of pyruvate to lactate.

These reactions are essential for producing a functional lantibiotic capable of exerting antimicrobial effects against target bacteria .

Technical Details

The enzymatic activities involved in these transformations have been studied both in vitro and in vivo, providing insights into their mechanisms and efficiencies .

Mechanism of Action

Process

Epilancin 15X exerts its antimicrobial effects primarily by disrupting bacterial membrane integrity rather than inhibiting cell wall synthesis, which is a common target for many antibiotics. It interacts with negatively charged lipids on the bacterial membrane, leading to increased permeability and eventual cell lysis .

Data

Research indicates that epilancin 15X affects various cellular processes including fatty acid synthesis, RNA translation, and DNA replication without targeting cell wall biosynthesis directly. This unique mechanism distinguishes it from other lantibiotics like nisin .

Physical and Chemical Properties Analysis

Physical Properties

Epilancin 15X is characterized by its solubility in aqueous solutions, stability under physiological conditions, and resistance to proteolytic degradation due to its structural modifications. Its physical properties contribute to its potential as a therapeutic agent.

Chemical Properties

The chemical stability of epilancin 15X is enhanced by its post-translational modifications, particularly the thioether bonds which provide resilience against enzymatic cleavage. Its interactions with lipid membranes are critical for its biological activity .

Applications

Scientific Uses

Epilancin 15X has significant potential in various scientific fields:

  • Antimicrobial Therapy: Its efficacy against resistant strains positions it as a candidate for new antibiotic therapies.
  • Biotechnology: Understanding its biosynthesis can aid in engineering novel lantibiotic analogs with improved properties.
  • Pharmaceutical Development: Its unique mechanism offers insights into alternative strategies for combating bacterial infections.

Research continues into optimizing production methods and exploring broader applications within clinical settings .

Biosynthesis and Genetic Regulation of Epilancin 15X

Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP) Framework

Epilancin 15X belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily. RiPPs derive from genetically encoded precursor peptides that undergo extensive enzymatic modifications to achieve structural complexity and biological activity [2] [7]. The biosynthesis follows a conserved logic:

  • Precursor Peptide Architecture: The elxA gene encodes a 55-amino acid precursor peptide comprising an N-terminal leader peptide (~30 residues) and a C-terminal core peptide (~25 residues). The leader peptide facilitates recognition by modification enzymes, while the core peptide harbors residues destined for chemical transformations [1] [7].
  • Post-Translational Modifications (PTMs): The core peptide undergoes dehydration, cyclization, proteolysis, and redox reactions. These PTMs convert standard amino acids into non-canonical structures like dehydroalanines, (methyl)lanthionines, and the signature N-terminal lactate [1] [3].This modular framework enables significant structural diversity while maintaining genetic efficiency, a hallmark of RiPP biosynthesis [7] [8].

Gene Cluster Architecture

The epilancin 15X biosynthetic gene cluster spans ~8 kb and encodes seven essential proteins alongside putative immunity factors [1]:

Table 1: Epilancin 15X Biosynthetic Gene Cluster

GeneProtein FunctionHomology/Key Features
elxAPrecursor peptide (55 aa)38% identity to epilancin K7 precursor; Ser¹ in core peptide modified to lactate
elxBGlutamyl-tRNA-dependent dehydratase (986 aa)32% identity to Pep5 dehydratase; installs Dha/Dhb residues
elxCLanC cyclase (402 aa)37% identity to Pep5 cyclase; forms Lan/MeLan bridges
elxPSerine protease (297 aa)43% identity to epicidin 280 protease; cleaves leader peptide after "DLNPQS" motif
elxONADPH-dependent oxidoreductase (248 aa)50% identity to EciO; reduces N-terminal pyruvate to lactate
elxTABC transporter (573 aa)61% identity to Pep5 transporter; exports mature peptide
elxI1/I2/I3Immunity proteins (72, 241, 71 aa)Hypothetical proteins; confer producer self-resistance

Immunity genes (elxI1, elxI2, elxI3) are co-transcribed with biosynthetic genes, protecting the producer strain from epilancin’s pore-forming activity [1].

Role of Glutamyl-tRNA-Dependent Dehydratase (ElxB)

ElxB catalyzes the dehydration of Ser/Thr residues in the ElxA core peptide:

  • Mechanism: ElxB uses glutamyl-tRNA as a cofactor to phosphorylate Ser/Thr side chains. Subsequent elimination generates dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues [1].
  • Processivity: Dehydration proceeds from the N- to C-terminus. Ser¹ is the initial site modified, forming Dha¹, which later becomes the lactate moiety [1] [3].
  • Structural Impact: Four dehydrations occur in epilancin 15X, yielding one Dha and three Dhb residues essential for subsequent cyclization and membrane insertion [1].

Cyclization by LanC Homolog (ElxC)

ElxC installs thioether crosslinks via Michael-type additions:

  • Substrate Specificity: ElxC recognizes Dha/Dhb residues generated by ElxB and catalyzes nucleophilic attack by cysteine thiols [1].
  • Ring Formation: Three crosslinks are formed: one lanthionine (Lan, from Dha-Cys) and two methyllanthionines (MeLan, from Dhb-Cys). These create overlapping rings (B, C, D) that stabilize the hairpin structure critical for pore formation [1].
  • Regioselectivity: Ring topology mirrors the C-terminal rings of nisin but lacks lipid II-binding motifs, suggesting a distinct mode of action [1].

Proteolytic Processing by Serine-Type Protease (ElxP)

ElxP removes the leader peptide to activate epilancin 15X:

  • Cleavage Specificity: ElxP recognizes the hexapeptide motif DLNPQS preceding the core peptide. Mutation of this motif abolishes processing [3].
  • Consequence of Cleavage: Removal exposes Dha¹ at the N-terminus, which spontaneously hydrolyzes to a pyruvyl group (α-keto acid) [1] [3].
  • Cross-Recognition: Insertion of the DLNPQS motif into non-cognate lanthipeptides (e.g., nisin) enables their processing by ElxP, demonstrating its sequence-dependent function [3].

NADPH-Dependent Oxidoreductase (ElxO) in N-Terminal Lactate Biosynthesis

ElxO generates the N-terminal lactate—a signature modification of epilancin 15X:

  • Catalytic Mechanism: ElxO is an NADPH-dependent short-chain dehydrogenase/reductase (SDR). It stereospecifically reduces the pyruvyl group (formed after ElxP cleavage) to (S)-lactate using hydride transfer from NADPH [1] [3] [6].
  • Structural Basis: The 1.85 Å crystal structure of ElxO reveals a Rossmann fold for NADPH binding and a catalytic triad (Ser-Tyr-Lys) typical of SDR enzymes [3].
  • Functional Significance: The lactate moiety confers resistance to aminopeptidases. Deletion of elxO abolishes antimicrobial activity due to proteolytic degradation [1].

Table 2: Post-Translational Modifications in Epilancin 15X Maturation

Modification StepEnzyme(s)Structural OutcomeFunctional Role
Ser/Thr DehydrationElxBDha¹, Dhb⁸, Dhb¹⁴, Dhb²⁰Enables cyclization and membrane insertion
Cys-Dha/Dhb CyclizationElxCLan (Cys¹⁵–Dha¹³), MeLan (Cys²²–Dhb²⁰, Cys⁷–Dhb⁸)Stabilizes β-hairpin pore-forming domain
Leader Peptide CleavageElxPRemoval of leader; exposes Dha¹Activates peptide; generates pyruvyl group
Pyruvate → Lactate ReductionElxON-terminal (S)-lactateProtects against exopeptidases

Concluding Remarks

The biosynthesis of epilancin 15X exemplifies the sophisticated enzymatic machinery underlying RiPP natural products. Its gene cluster coordinates dehydration, cyclization, proteolysis, and redox tailoring to generate a potent antibiotic with a unique N-terminal lactate cap. Understanding this pathway provides a foundation for bioengineering novel lantibiotics targeting multidrug-resistant pathogens.

Properties

Product Name

Lantibiotic epilancin 15X

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